molecular formula C17H17NO2S B15001821 4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B15001821
M. Wt: 299.4 g/mol
InChI Key: DUXPKSBEKAWFLQ-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothieno-pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a hydroxyphenyl derivative with a suitable thieno-pyridine precursor. This intermediate is then subjected to cyclization and reduction reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the thieno-pyridine core.

    Substitution: Various substituents can be introduced to the benzothieno-pyridine core through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while substitution reactions can introduce various functional groups to the core structure, enhancing its biological activity.

Scientific Research Applications

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in signal transduction pathways, leading to the modulation of cellular processes such as proliferation and apoptosis. The compound’s ability to bind to these targets is influenced by its unique chemical structure, which allows for specific interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one stands out due to its specific hydroxyphenyl substitution, which imparts unique biological properties and enhances its potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C17H17NO2S/c19-11-7-5-10(6-8-11)13-9-15(20)18-17-16(13)12-3-1-2-4-14(12)21-17/h5-8,13,19H,1-4,9H2,(H,18,20)

InChI Key

DUXPKSBEKAWFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)O

Origin of Product

United States

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